molecular formula C30H34F3N3O6Si B12327074 Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-

Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]-

Cat. No.: B12327074
M. Wt: 617.7 g/mol
InChI Key: QDKOSVBZBYTZTJ-IXKUDPDQSA-N
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Description

This uridine derivative is a synthetically modified nucleoside with three key structural features:

  • 2'-Deoxy modification: The absence of a hydroxyl group at the 2'-position enhances resistance to enzymatic degradation, a common strategy to improve nucleoside stability in biological systems .
  • 5'-O-[(1,1-Dimethylethyl)Diphenylsilyl (TBDPS) group: This bulky silyl protecting group increases lipophilicity, facilitating membrane permeability and protecting the 5'-hydroxyl during synthetic steps .
  • 5-[3-[(2,2,2-Trifluoroacetyl)Amino]-1-Propyn-1-yl] substituent: The propargyl (propyn-1-yl) group at the 5-position introduces a rigid triple bond, while the trifluoroacetyl (TFA) moiety enhances electronic effects and metabolic stability. This modification likely targets enzymes or receptors requiring steric and electronic complementarity .

This compound is designed for applications in antiviral or anticancer therapies, leveraging uridine’s role in nucleotide metabolism. Its synthetic route involves sequential protection, coupling, and deprotection steps, as seen in analogous nucleoside syntheses .

Properties

Molecular Formula

C30H34F3N3O6Si

Molecular Weight

617.7 g/mol

IUPAC Name

N-[3-[1-[(2R,4S,5R)-5-[[tert-butyl(diphenyl)silyl]oxymethyl]-4-hydroxyoxolan-2-yl]-2,4-dioxo-1,3-diazinan-5-yl]prop-2-ynyl]-2,2,2-trifluoroacetamide

InChI

InChI=1S/C30H34F3N3O6Si/c1-29(2,3)43(21-12-6-4-7-13-21,22-14-8-5-9-15-22)41-19-24-23(37)17-25(42-24)36-18-20(26(38)35-28(36)40)11-10-16-34-27(39)30(31,32)33/h4-9,12-15,20,23-25,37H,16-19H2,1-3H3,(H,34,39)(H,35,38,40)/t20?,23-,24+,25+/m0/s1

InChI Key

QDKOSVBZBYTZTJ-IXKUDPDQSA-N

Isomeric SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@@H]3[C@H](C[C@@H](O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3C(CC(O3)N4CC(C(=O)NC4=O)C#CCNC(=O)C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves multiple steps. The starting material is typically uridine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:

  • Protection of the hydroxyl groups of uridine.
  • Introduction of the 2’-deoxy group.
  • Silylation to introduce the 5’-O-[(1,1-dimethylethyl)diphenylsilyl] group.
  • Addition of the 5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] group.

The reaction conditions often involve the use of protecting groups, silylating agents, and specific solvents to ensure the desired transformations occur efficiently.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs

Scientific Research Applications

Chemistry

In synthetic organic chemistry, Uridine derivatives serve as vital building blocks for creating more complex molecules. Their unique functional groups allow for diverse chemical modifications that can lead to novel compounds with tailored properties.

Biology

Uridine derivatives are extensively studied for their role in nucleic acid metabolism. They can influence cellular processes such as:

  • Nucleotide Synthesis : They participate in the synthesis of nucleotides, crucial for DNA and RNA synthesis.
  • Cellular Signaling : Some derivatives may modulate signaling pathways involved in cell proliferation and apoptosis.

Medicine

The medical applications of Uridine derivatives are particularly promising:

  • Antiviral Activity : The compound has shown potential in inhibiting viral replication by targeting viral polymerases. This mechanism disrupts the synthesis of viral RNA or DNA, making it a candidate for antiviral therapies.
  • Anticancer Properties : In vitro studies have demonstrated that certain Uridine derivatives exhibit antiproliferative activity against cancer cell lines. For instance, compounds derived from Uridine have been found to be effective against Ehrlich ascites carcinoma cells .

Data Tables

Application AreaSpecific UseFindings
ChemistryBuilding BlockEssential for synthesizing complex molecules
BiologyNucleotide SynthesisInfluences DNA/RNA synthesis
MedicineAntiviral ActivityInhibits viral replication effectively
MedicineAnticancer PropertiesDemonstrates antiproliferative effects on cancer cells

Case Study 1: Antiviral Efficacy

A study evaluated the antiviral properties of various Uridine derivatives against viral infections. The results indicated that certain modifications significantly enhanced their efficacy in inhibiting viral replication compared to unmodified Uridine.

Case Study 2: Anticancer Activity

Research on the anticancer potential of Uridine derivatives revealed that compounds with specific acyl chains exhibited notable cytotoxic effects against multiple cancer cell lines. Molecular docking studies supported these findings by demonstrating strong binding affinities to target proteins involved in cancer progression .

Mechanism of Action

The mechanism of action of Uridine, 2’-deoxy-5’-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl]- involves its incorporation into nucleic acids, where it interferes with viral replication. The compound targets viral polymerases, inhibiting their activity and preventing the synthesis of viral RNA or DNA. This disruption of viral replication is the basis for its antiviral effects.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Compound Name Key Structural Features Lipophilicity (LogP)* Key Enzymatic Targets IC50/Activity
Target Compound 2'-deoxy, 5'-TBDPS, 5-propynyl-TFA ~3.8 (estimated) Uridine phosphorylase, RNA polymerases Under investigation
5-Benzylacyclouridine (BAU) 5-benzyl, acyclic sugar ~2.1 Uridine phosphorylase IC50 = 8–50 µM (rat plasma uridine elevation 3–9×)
1-((2-Hydroxyethoxy)Methyl)-5-(3-Cyanophenoxybenzyl)Uracil Aryl-substituted uracil, hydroxymethyl ~1.9 Murine liver uridine phosphorylase IC50 = 1.4 nM (most potent in class)
5-Methyluridine 5-methyl, ribose intact ~−1.5 RNA-modifying enzymes Alters RNA-protein interactions
Pseudouridine (Ψ) C-glycoside isomer ~−2.0 mRNA translation Enhances mRNA stability
5-Fluorouridine (5-FUrd) 5-fluoro, ribose intact ~−0.8 Thymidylate synthase Anticancer (metabolized to 5-FU)

*LogP values estimated via computational tools or experimental data from analogous compounds.

Key Observations :

  • The 5-propynyl-TFA group introduces steric bulk and electron-withdrawing effects distinct from 5-benzyl (BAU) or 5-aryl () substituents, which may alter enzyme inhibition kinetics .

Biological Activity

Uridine derivatives have garnered attention in pharmacological research due to their potential therapeutic applications, particularly in antiviral and anticancer therapies. The compound Uridine, 2'-deoxy-5'-O-[(1,1-dimethylethyl)diphenylsilyl]-5-[3-[(2,2,2-trifluoroacetyl)amino]-1-propyn-1-yl] is a modified nucleoside that may exhibit unique biological activities. This article explores the biological activity of this compound, focusing on its antiviral properties and potential applications in gene silencing.

Synthesis and Structural Characteristics

The synthesis of uridine derivatives often involves modifications to the sugar moiety and the base. The specific compound under discussion features a diphenylsilyl protecting group and a trifluoroacetylated amino propynyl substituent. These modifications can enhance the stability and bioactivity of the nucleoside.

Antiviral Properties

Research has indicated that certain uridine derivatives can inhibit influenza virus infections. For instance, studies have demonstrated that structurally similar compounds to the one exhibit significant antiviral activity against various strains of influenza A virus.

In a study evaluating 2-deoxy sugar derivatives of uridine, compounds showed inhibitory effects on H5N2 influenza virus with IC50 values ranging from 82 to 100 μM. The most active compound demonstrated a selectivity index of 5.27, indicating a favorable therapeutic window .

Table 1: Antiviral Activity of Uridine Derivatives

CompoundIC50 (μM)Selectivity Index
Compound 1825.27
Compound 2100Not specified
Compound 399Not specified

These compounds inhibited viral replication at post-adsorption stages, suggesting their mechanism involves interference with viral protein maturation .

Gene Silencing Activity

The incorporation of specific modifications in nucleosides can enhance their performance as RNA interference (RNAi) agents. For instance, the addition of (S)-5′-C-aminopropyl modifications in siRNAs has been shown to improve serum stability and binding affinity to complementary RNA sequences while maintaining RNAi activity . This suggests that the modified uridine compound may also be explored for its potential in gene silencing applications.

Table 2: Stability and Activity of Modified siRNAs

Modification TypeSerum StabilityRNAi Activity
(S)-5′-C-aminopropylEnhancedSimilar
2′-O-methylStandardStandard

Case Studies

Several case studies have explored the biological activities of uridine derivatives:

  • Influenza Virus Inhibition : A series of studies highlighted the efficacy of uridine derivatives against influenza A viruses, emphasizing their potential as new antiviral agents .
  • Mycobacterium Tuberculosis : Other studies focused on the design and synthesis of uridine analogues as inhibitors against Mycobacterium tuberculosis mur ligases, demonstrating selective inhibition with significant biological implications .
  • RNA Therapeutics : Research into RNA-based therapeutics has shown that modifications such as those present in the discussed compound can enhance the stability and efficacy of oligonucleotides used in gene therapy .

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